molecular formula C16H16N6O2 B2909462 N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396882-20-4

N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide

Cat. No.: B2909462
CAS No.: 1396882-20-4
M. Wt: 324.344
InChI Key: RFAIZIXBQLMSES-UHFFFAOYSA-N
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Description

N-(1H-Indazol-6-yl)-6-morpholinopyridazine-3-carboxamide is a synthetic chemical compound designed for preclinical research and screening applications. This molecule features a carboxamide bridge connecting a 1H-indazol-6-amine moiety to a 6-morpholinopyridazine ring, a structural motif common in the development of targeted therapeutic agents. The indazole scaffold is recognized in medicinal chemistry for its versatile biological activity and is a privileged structure in the design of protein kinase inhibitors . Research into analogous indazole-carboxamide derivatives has identified potent and selective inhibitors for various kinases, such as p21-activated kinase 1 (PAK1), which is a promising target in anticancer drug discovery due to its role in tumour progression, migration, and invasion . The morpholine and pyridazine groups are common in drug design, often contributing to solubility and influencing pharmacokinetic properties. This combination of pharmacophores makes this compound a compound of significant interest for investigating new pathways in oncology and other disease areas involving protein kinase signaling. Researchers can utilize this compound as a key intermediate or a starting point for structure-activity relationship (SAR) studies to develop novel bioactive molecules. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-6-morpholin-4-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c23-16(18-12-2-1-11-10-17-19-14(11)9-12)13-3-4-15(21-20-13)22-5-7-24-8-6-22/h1-4,9-10H,5-8H2,(H,17,19)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAIZIXBQLMSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide typically involves multiple steps, starting with the formation of the indazole core. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach includes the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the indazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Structural Comparisons

Core Scaffolds and Substituents
  • Target Compound : Combines indazole, pyridazine, and morpholine. The carboxamide bridge connects the indazole (position 6) to the pyridazine (position 3), with morpholine at pyridazine position 4.
  • Analog 1 : (R)-1-Benzyl-N-(1H-indazol-6-yl)pyrrolidine-2-carboxamide ()
    • Substituents: Pyrrolidine instead of morpholine-pyridazine.
    • Key Feature: Chiral center at pyrrolidine, influencing stereoselective binding .
  • Analog 2 : Axitinib ()
    • Structure: Benzamide linked to indazol-6-yl thioether with a pyridinyl ethenyl group.
    • Key Feature: Approved tyrosine kinase inhibitor targeting VEGF/PDGF receptors .
  • Analog 3 : N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine ()
    • Structure: Pyridazine core with pyrazole and phenylamine substituents.
    • Key Feature: Planar geometry with π-π interactions and intramolecular H-bonding .
Table 1: Structural Features of Selected Compounds
Compound Core Structure Key Substituents Bioactive Motifs
Target Compound Indazole-Pyridazine Morpholine, carboxamide Kinase inhibition potential
(R)-1-Benzyl-N-(1H-indazol-6-yl)pyrrolidine-2-carboxamide Indazole-Pyrrolidine Benzyl, chiral pyrrolidine Rho kinase inhibition
Axitinib Indazole-Benzamide Thioether, pyridinyl ethenyl VEGF/PDGF receptor inhibition
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine-Pyrazole Phenylamine Planarity, H-bonding motifs

Physicochemical Properties

Spectral and Analytical Data
  • Target Compound : Predicted to exhibit distinct ¹H-NMR signals for indazole (aromatic protons at δ 7.5–8.5 ppm) and morpholine (N-CH₂ protons at δ 3.5–4.0 ppm). ESI-MS would confirm molecular weight (~370–400 g/mol).
  • Analog 1 () :
    • ¹H-NMR: Aromatic indazole protons (δ 7.8–8.2 ppm), pyrrolidine protons (δ 1.8–3.5 ppm).
    • HR-ESI-MS: Exact mass confirmed for C₁₉H₂₀N₄O .
  • Analog 2 (Axitinib) :
    • CAS 319460-85-0; Molecular formula C₂₂H₁₈N₄OS.
    • Solubility: Enhanced by the pyridinyl ethenyl group .
Table 2: Physicochemical Comparison
Compound Molecular Formula Key Spectral Data (¹H-NMR) HR-ESI-MS (m/z)
Target Compound C₁₆H₁₇N₅O₂ (est.) Indazole δ 7.5–8.5; Morpholine δ 3.5–4.0 ~370 [M+H]+ (est.)
(R)-1-Benzyl-N-(1H-indazol-6-yl)pyrrolidine-2-carboxamide C₁₉H₂₀N₄O Aromatic δ 7.8–8.2; Pyrrolidine δ 1.8–3.5 321.1712 [M+H]+
Axitinib C₂₂H₁₈N₄OS Thioether δ 4.0–4.5; Pyridinyl δ 8.0–9.0 386.50 [M+H]+

Biological Activity

N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Overview of Indazole Derivatives

Indazole derivatives have been extensively studied due to their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects. The incorporation of various substituents can enhance their pharmacological profiles. The specific compound this compound has shown promising results in inhibiting specific kinases involved in cancer progression.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific kinases, particularly the Pim kinases. These kinases are implicated in various cellular processes, including cell cycle regulation and apoptosis.

2.1 Kinase Inhibition Studies

Recent studies have demonstrated that compounds similar to this compound exhibit potent inhibitory activity against Pim kinases. For instance, a related compound was shown to have IC50 values against Pim-1, Pim-2, and Pim-3 of 0.4 nM, 1.1 nM, and 0.4 nM respectively . This suggests that structural modifications can lead to enhanced potency against these targets.

3. Structure-Activity Relationships (SAR)

The biological activity of indazole derivatives is closely related to their chemical structure. Modifications in the indazole core or the introduction of different substituents can significantly affect their inhibitory potency and selectivity.

3.1 Key Findings from SAR Studies

A study focusing on a series of indazole derivatives revealed that certain substitutions at the C-5 position enhanced anti-cancer activity against various human cancer cell lines, including K562 (chronic myeloid leukemia) and A549 (lung cancer) cells . The introduction of fluorine or chlorine atoms at strategic positions was found to be critical for maintaining high levels of activity.

CompoundTarget KinaseIC50 (nM)Cell Line TestedActivity
82aPim-10.4KMS-12 BMStrong
82aPim-21.1KMS-12 BMStrong
82aPim-30.4KMS-12 BMStrong
6o-5.15K562Moderate

4.1 In Vitro Anti-Cancer Activity

In vitro studies have shown that this compound exhibits significant anti-proliferative effects on human cancer cell lines:

  • K562 Cells : The compound induced apoptosis in a dose-dependent manner, with total apoptosis rates increasing significantly at higher concentrations .

4.2 Apoptosis Mechanism

The mechanism by which this compound induces apoptosis involves modulation of key apoptotic proteins such as Bcl-2 and Bax. Treatment with this compound resulted in decreased Bcl-2 levels and increased Bax levels, promoting apoptotic pathways .

5. Conclusion

This compound represents a promising scaffold for the development of new anti-cancer agents targeting Pim kinases and possibly other pathways involved in tumor growth and survival. Continued research into its structure-function relationships will be crucial for optimizing its efficacy and reducing potential side effects.

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